molecular formula C22H22N2O8 B1263521 5a,11a-Dehydrotetracycline

5a,11a-Dehydrotetracycline

Cat. No. B1263521
M. Wt: 442.4 g/mol
InChI Key: NFQUDBKTIUTPKR-ILGMQVKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-dehydrotetracycline zwitterion is zwitterionic form of 12-dehydrotetracycline arising from transfer of a proton from the 2-hydroxy group to the adjacent tertiary amino group. It is a tautomer of a 12-dehydrotetracycline.

Scientific Research Applications

Enzymatic Reactions and Biosynthesis

  • Enzyme Assay and Antibacterial Activity : The enzymatic activity of NADP: tetracycline 5a (11a) dehydrogenase was measured using 7-chloro-5a(11a)-dehydrotetracycline, which upon conversion to 7-chlorotetracycline increases antibacterial activity. This process can be assayed using a Staphylococcus aureus turbidimetric method, highlighting its importance in antibiotic biosynthesis (Miller & Hash, 1975).

  • Tetracycline Biosynthesis : Research on tetracycline biosynthesis identified the conversion of 5a, 11a-dehydrotetracycline to oxytetracycline or tetracycline, involving F420-dependent enzymes. Understanding this step completes the knowledge of tetracycline biosynthesis pathways and could facilitate engineered biosynthesis of analogs (Tang & Wang, 2013).

Chemical Synthesis and Properties

  • Synthesis of Cyclooligomeric Phthalocyanines : 5a,11a-Dehydrotetracycline played a role in the synthesis of cyclooligomeric phthalocyanines with a dehydroannulene core. This synthesis involved oxidative coupling mediated by copper, contributing to the field of organic chemistry and material science (Garcia-Frutos et al., 2000).

  • Peptide Synthesis : In the synthesis of hindered cyclosporin tetrapeptide subunits, Bts-protected amino acid chlorides were used, where this compound derivatives played a role in the efficient coupling and methylation steps, demonstrating its utility in peptide synthesis (Vedejs & Kongkittingam, 2000).

Spectroscopic Analysis

  • Electronic Spectra of Anhydrotetracycline : A study analyzed the electronic spectra of the deprotonated forms of Anhydrotetracycline (AHTC), a derivative of this compound. This research provided insights into the interaction of AHTC with metal ions, which is crucial for understanding its chemical behavior and potential biomedical applications (Almedia et al., 1997).

Pharmaceutical Research and Development

  • Platinum(II) Dichloride Complex Study : Research on the 5a,6-anhydrotetracycline-platinum(II) dichloride complex revealed insights into its structural parameters and spectroscopic properties. This study is significant for developing new platinum-based antitumor drugs, showcasing the potential pharmaceutical applications of this compound derivatives (Dos Santos et al., 2006).

properties

Molecular Formula

C22H22N2O8

Molecular Weight

442.4 g/mol

IUPAC Name

(4S,4aS,6S,12aR)-2-carbamoyl-4-(dimethylazaniumyl)-6,10,12a-trihydroxy-6-methyl-3,11,12-trioxo-4a,5-dihydro-4H-tetracen-1-olate

InChI

InChI=1S/C22H22N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,10,15,25,29,31-32H,7H2,1-3H3,(H2,23,30)/t10-,15-,21+,22-/m0/s1

InChI Key

NFQUDBKTIUTPKR-ILGMQVKHSA-N

Isomeric SMILES

C[C@@]1(C2=C(C(=O)C3=C1C=CC=C3O)C(=O)[C@]4([C@@H](C2)[C@@H](C(=O)C(=C4[O-])C(=O)N)[NH+](C)C)O)O

Canonical SMILES

CC1(C2=C(C(=O)C3=C1C=CC=C3O)C(=O)C4(C(C2)C(C(=O)C(=C4[O-])C(=O)N)[NH+](C)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5a,11a-Dehydrotetracycline
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5a,11a-Dehydrotetracycline
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5a,11a-Dehydrotetracycline
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5a,11a-Dehydrotetracycline
Reactant of Route 5
5a,11a-Dehydrotetracycline
Reactant of Route 6
5a,11a-Dehydrotetracycline

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